3-Amino-1-(p-chlorophenyl)-2-pyrrolidinone
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Overview
Description
3-Amino-1-(p-chlorophenyl)-2-pyrrolidinone is a chemical compound with a pyrrolidinone core structure substituted with an amino group and a p-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(p-chlorophenyl)-2-pyrrolidinone typically involves the nucleophilic addition-elimination reaction of intermediates with different hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(p-chlorophenyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Amino-1-(p-chlorophenyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(p-chlorophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(p-Chlorophenyl)-1,1-dimethylurea (Monuron): A herbicide with a similar p-chlorophenyl group.
6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2′,3′1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine: A compound with similar structural features used in medicinal chemistry.
Uniqueness
3-Amino-1-(p-chlorophenyl)-2-pyrrolidinone is unique due to its specific substitution pattern and the presence of both an amino group and a p-chlorophenyl group on the pyrrolidinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
63885-94-9 |
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Molecular Formula |
C10H11ClN2O |
Molecular Weight |
210.66 g/mol |
IUPAC Name |
1-amino-3-(4-chlorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H11ClN2O/c11-8-3-1-7(2-4-8)9-5-6-13(12)10(9)14/h1-4,9H,5-6,12H2 |
InChI Key |
DLRNOZBAXGCRCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C1C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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